
1-(2-Amino-4-(trifluorometil)fenil)-2,2,2-trifluoroetanona
Descripción general
Descripción
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C9H5F6NO and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Indol
Los derivados de indol son significativos en la química medicinal debido a su amplio espectro de actividades biológicas. El grupo trifluorometilo en el compuesto se puede utilizar para sintetizar varios andamios de indol, que han mostrado aplicaciones clínicas y biológicas como actividades antivirales, antiinflamatorias y anticancerígenas .
Desarrollo de Agentes Antivirales
Los grupos amino y trifluorometilo presentes en el compuesto pueden ser instrumentales en el desarrollo de nuevos agentes antivirales. Estos grupos funcionales pueden mejorar la afinidad de unión a las proteínas virales, lo que podría conducir a compuestos con actividad inhibitoria contra virus como la influenza y el virus Coxsackie B4 .
Actividad Antimiobacteriana
La estructura del compuesto se puede modificar para crear derivados con potentes propiedades antimiobacterianas. Esto es particularmente relevante para el tratamiento de la tuberculosis, donde se necesitan nuevos compuestos para combatir cepas resistentes de Mycobacterium tuberculosis .
Síntesis de Fármacos Aprobados por la FDA
El grupo trifluorometilo es una característica común en muchos fármacos aprobados por la FDA debido a sus propiedades farmacológicas. Este compuesto puede servir como precursor en la síntesis de fármacos que requieren el grupo trifluorometilo como farmacóforo, contribuyendo a los tratamientos para diversas enfermedades y trastornos .
Organocatálisis
En el campo de la síntesis orgánica, el compuesto puede actuar como un organocatalizador. Sus propiedades electrónicas únicas debido a los grupos trifluorometilo pueden facilitar la oxidación de aminas terciarias y azinas a N-óxidos alquenos, una reacción valiosa en la química sintética .
Aplicaciones en la Ciencia de Materiales
La estructura fluorada del compuesto lo convierte en un candidato para la síntesis de nuevos polímeros fluorados. Estos polímeros pueden tener un alto peso molecular promedio, alta estabilidad térmica y buenas propiedades de formación de películas, que son rasgos deseables en aplicaciones de ciencia de materiales .
Propiedades
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-5(6(16)3-4)7(17)9(13,14)15/h1-3H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXKLCBPDVZTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)
![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)
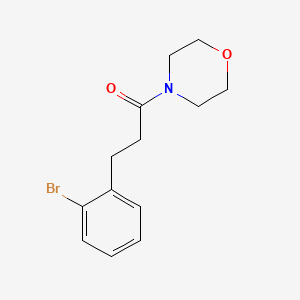


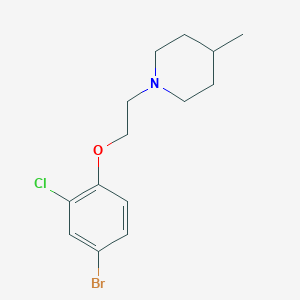
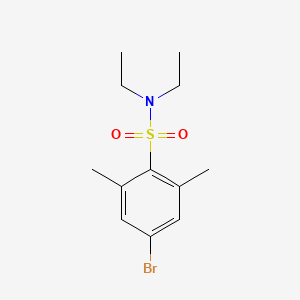
![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)
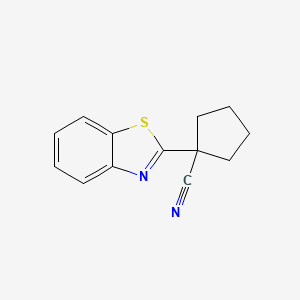
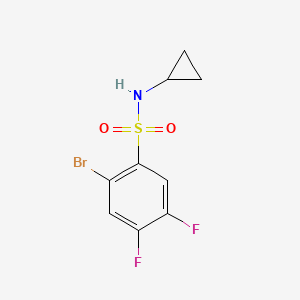
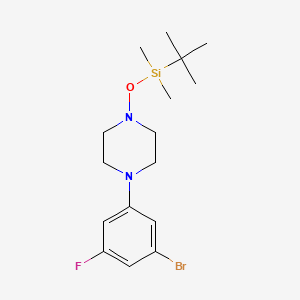

![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)
